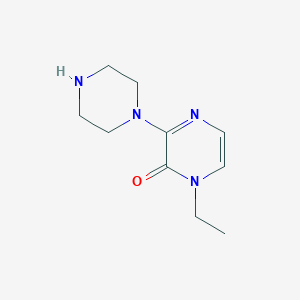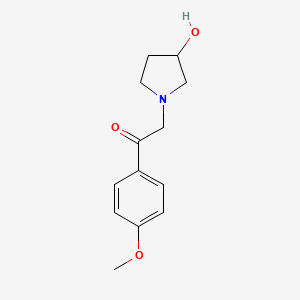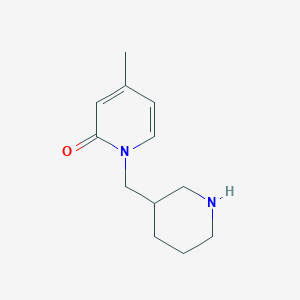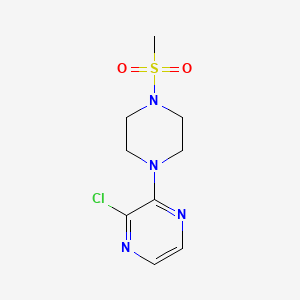
1-(2-Fluorobenzoyl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the synthesis of certain derivatives starts with (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which can be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group .Molecular Structure Analysis
The molecular formula of 1-(2-Fluorobenzoyl)pyrrolidine-3-carboxylic acid is C12H12FNO3. The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives are known for their versatility in chemical reactions. They are often used as intermediates in drug research and development . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The molecular weight of 1-(2-Fluorobenzoyl)pyrrolidine-3-carboxylic acid is 237.23 g/mol. The melting point is predicted to be 144.15° C and the boiling point is approximately 441.6° C at 760 mmHg .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Enantioselective Synthesis
The pyrrolidine ring, a core component of this compound, is pivotal in medicinal chemistry for the enantioselective synthesis of biologically active molecules. The stereogenicity of the pyrrolidine ring allows for the creation of chiral centers, which are essential in the development of enantiomerically pure pharmaceuticals .
Pharmacology: Drug Design and Discovery
In pharmacology, the pyrrolidine scaffold is utilized to design novel compounds with potential therapeutic effects. Its saturated nature and non-planarity allow for a diverse exploration of pharmacophore space, leading to the discovery of new drugs with selective biological targets .
Agriculture: Pesticide and Herbicide Development
The structural versatility of pyrrolidine derivatives, including 1-(2-Fluorobenzoyl)pyrrolidine-3-carboxylic acid, can be harnessed to develop novel pesticides and herbicides. Their ability to act as enzyme inhibitors makes them suitable candidates for controlling pests and weeds .
Material Science: Organic Synthesis
This compound can serve as an intermediate in the synthesis of complex organic molecules used in material science. Its reactive carboxylic acid group can be modified to create polymers or other materials with desired properties .
Environmental Science: Pollutant Degradation
In environmental science, the compound’s potential to bind with environmental pollutants and facilitate their degradation is of interest. This application is particularly relevant in the detoxification and clearance of hazardous substances .
Biochemistry: Enzyme Inhibition Studies
1-(2-Fluorobenzoyl)pyrrolidine-3-carboxylic acid can be used in biochemical studies to investigate enzyme inhibition. Its structure allows it to interact with various enzymes, providing insights into enzyme function and potential points of therapeutic intervention .
Direcciones Futuras
Pyrrolidine derivatives continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
1-(2-fluorobenzoyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-10-4-2-1-3-9(10)11(15)14-6-5-8(7-14)12(16)17/h1-4,8H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTXACVKYBUDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzoyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B1468599.png)

![4-{2-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-ethyl}-phenylamine](/img/structure/B1468603.png)



![2-(3-hydroxypyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468610.png)






